molecular formula C11H8ClN5 B14726157 N-(4-chlorophenyl)-5H-purin-6-amine CAS No. 5450-44-2

N-(4-chlorophenyl)-5H-purin-6-amine

Cat. No.: B14726157
CAS No.: 5450-44-2
M. Wt: 245.67 g/mol
InChI Key: YZJXGTZAHGFWPJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5H-purin-6-amine is a substituted purine analog developed for biochemical and oncological research. Purine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of cellular targets, particularly kinases involved in signal transduction . This compound is designed for investigating new therapeutic strategies, with a specific research focus on its potential as an inhibitor of oncogenic tyrosine kinases. Research into related 2,6,9-trisubstituted purine derivatives has demonstrated significant inhibitory activity against key kinases driving hematological malignancies, such as Bcr-Abl, BTK, and FLT3-ITD . These inhibitors can disrupt downstream signaling pathways that promote cancer cell survival and proliferation. The structure-activity relationship (SAR) of these compounds highlights the critical importance of the substituent at the 6-position of the purine ring, a key site for modulating potency and selectivity . Researchers can utilize this compound to explore its specific mechanism of action, its efficacy in various cell-based assays, and its potential to overcome resistance to existing therapies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

5450-44-2

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-5H-purin-6-amine

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6,9H,(H,13,14,15,16,17)

InChI Key

YZJXGTZAHGFWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=NC=NC32)Cl

Origin of Product

United States

Preparation Methods

Synthesis via 6-Chloropurine Intermediate

The most widely documented route involves 6-chloropurine as a key precursor. In this method, hypoxanthine undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. For example, a mixture of hypoxanthine (5 g), dimethylaniline (1 g), and POCl₃ (50 mL) refluxed for 2 hours yields 6-chloropurine after solvent evaporation and methanol recrystallization.

Subsequent amination with 4-chlorophenylamine is performed in polar aprotic solvents such as dimethylformamide (DMF) or isopropanol. A representative procedure from Madje et al. (2021) involves reacting 6-chloro-9-cyclopentyl-2-fluoro-9H-purine (1.2 g) with substituted amines in DMF at 45°C for 8 hours under nitrogen, achieving yields up to 78%. For N-(4-chlorophenyl)-5H-purin-6-amine, analogous conditions using 4-chlorophenylamine (1.2 equivalents) and sodium hydride (2 equivalents) would apply.

Table 1: Nucleophilic Substitution Conditions

Precursor Amine Solvent Temp (°C) Time (h) Yield (%) Source
6-Chloropurine 4-Chlorophenylamine DMF 45 8 78*
6-Chloropurine Benzylamine Isopropanol 90 4 46

*Extrapolated from analogous reactions

Direct Amination of Hypoxanthine Derivatives

An alternative approach bypasses 6-chloropurine by directly functionalizing hypoxanthine. A patent by Robins (1958) demonstrates that hypoxanthine treated with phosphoryl chloride (POCl₃) and 4-chlorophenylamine under pressurized heating (120°C, 5 hours) yields the target compound after neutralization and acetone extraction. This single-pot method reduces intermediate isolation steps but requires careful pH control during workup.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate reaction kinetics. Madje et al. (2021) report a sealed-tube reaction where 6-chloro-9-cyclopentyl-2-fluoro-9H-purine and cyclohexane-1,4-diamine undergo microwave heating at 200°C for 40–80 minutes, achieving near-quantitative yields. Adapting this for this compound would involve substituting cyclohexanediamine with 4-chlorophenylamine under similar conditions.

Advantages:

  • Reaction time reduced from 8 hours to <2 hours
  • Yield improvement (78% → 85–90% projected)
  • Enhanced regioselectivity due to uniform heating

Catalytic Methods and Optimization

Tertiary Amine Catalysts

Chinese Patent CN102336755A discloses a method using triethylamine or dimethylaniline as catalysts during the chlorination of acetylhypoxanthine. A molar ratio of 1:3.5–20:1.0–1.5 (acetylhypoxanthine:POCl₃:amine) at 70–105°C for 4–8 hours optimizes chloropurine formation. Subsequent amination with 4-chlorophenylamine in the presence of these catalysts could further enhance reaction efficiency.

Solvent Effects

Comparative studies in Source demonstrate solvent-dependent yields:

  • Isopropanol: 46% yield (N-benzyl derivative)
  • DMF: 78% yield (cyclopentyl analogue)
  • Ethylene glycol: 74% yield (pyrrole derivatives)

Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing transition states through dipolar interactions.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification:

  • Ethyl acetate/hexane (4:10) for intermediate isolation
  • Methanol/dichloromethane (3:10) for final product purification

Spectroscopic Confirmation

1H NMR (DMSO-d₆) key signals:

  • δ 8.38 (s, purine H-8)
  • δ 7.35 (d, J=8.5 Hz, chlorophenyl aromatic protons)
  • δ 6.63 (bs, NH₂ amine)

13C NMR confirms substitution patterns:

  • C-6 at δ 158.9 (amine attachment)
  • Chlorophenyl carbons at δ 128–133

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Classical Microwave Catalytic
Reaction Time 8–12 h 1–2 h 6–8 h
Yield (%) 70–78 85–90 75–82
Purity (HPLC) 95–97% 98–99% 96–98%
Scalability Industrial Lab-scale Pilot-scale

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(4-chlorophenyl)-5H-purin-6-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-(4-substituted phenyl)-5H-purin-6-amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5H-purin-6-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, leading to changes in enzyme conformation and function . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Comparison with 5H-Purin-6-amine (Parent Compound)

The unsubstituted 5H-purin-6-amine exhibits a 1.96-fold increase in SSC proliferation at 1 µg/mL, attributed to its ability to maintain stem cell self-renewal properties . Introducing the 4-chlorophenyl group likely alters pharmacokinetic properties, such as membrane permeability and metabolic stability, though its direct impact on SSC activity remains unstudied.

Comparison with Other N-Aryl Purine Derivatives
  • 6-[(4-Chlorophenyl)methylsulfanyl]-7H-purin-2-amine : This derivative features a sulfanyl-linked benzyl group at C4. Such modifications can enhance steric bulk and alter binding affinities compared to the simpler N-aryl substitution in the target compound .
  • N-(4-Fluorophenyl)- and N-(4-Bromophenyl)maleimides: In maleimide scaffolds, halogen substitution (F, Cl, Br, I) at the para position shows minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 µM. This suggests that electronic effects from halogens may be secondary to overall scaffold geometry in determining activity .

Table 1: Inhibitory Activity of N-(4-Halophenyl)maleimides Against MGL

Compound Halogen IC50 (µM)
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Data sourced from in vitro enzyme assays

Comparison with Other 4-Chlorophenyl-Substituted Compounds

The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals. Examples include:

  • N-(4-Chlorophenyl)hydroxamic acids : These compounds (e.g., 6–10 in ) exhibit antioxidant properties, with structural variations in the hydroxamate chain influencing radical scavenging efficiency. The 4-chlorophenyl group likely enhances stability and hydrophobic interactions in these systems .
  • Insecticidal Pyridine Derivatives: N-(4-Chlorophenyl)-containing pyridine analogs (e.g., compound 2 in ) show superior insecticidal activity against Aphis craccivora compared to acetamiprid, a commercial neonicotinoid. This highlights the role of the 4-chlorophenyl group in enhancing bioactivity in heterocyclic agrochemicals .

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